molecular formula C11H8Cl2N2OS B2842782 (3,4-Dichlorophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone CAS No. 339022-12-7

(3,4-Dichlorophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone

Cat. No. B2842782
CAS RN: 339022-12-7
M. Wt: 287.16
InChI Key: XJMMGQRRJYYUJB-UHFFFAOYSA-N
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Description

“(3,4-Dichlorophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone” is a chemical compound with the molecular formula C11H8Cl2N2OS . It has a molecular weight of 287.165 . This compound is related to the class of organic compounds known as thiazoles . Thiazoles are heterocyclic compounds with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Molecular Structure Analysis

Thiazole, a core structure in this compound, is a planar ring. Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

“(3,4-Dichlorophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone” has a density of 1.5±0.1 g/cm3 . Its boiling point is 443.1±55.0 °C at 760 mmHg . The melting point is not available .

Scientific Research Applications

Synthesis and Structural Characterization

Novel compounds, including those with thiazol-5-yl and chlorophenyl components, have been synthesized and characterized to understand their structural properties. For instance, Shahana and Yardily (2020) synthesized compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, utilizing spectral characterization and density functional theory (DFT) calculations to optimize structures and interpret vibrational spectra. These studies provide foundational knowledge on the physical and chemical properties of such compounds, aiding in their potential application in various scientific research fields (Shahana & Yardily, 2020).

Biological Activities and Potential Applications

Several studies have explored the biological activities of compounds with structural similarities, suggesting potential antimicrobial, anticancer, and anti-inflammatory properties:

  • Hafez, El-Gazzar, and Al-Hussain (2016) reported on novel pyrazole derivatives with potential antimicrobial and anticancer activities. Their research highlighted the synthesis of compounds and their evaluation against various cancer cell lines, indicating significant biological activity which could lead to new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Katariya, Vennapu, and Shah (2021) focused on the synthesis of oxazole clubbed pyridyl-pyrazolines, which were evaluated for their anticancer and antimicrobial activities. The compounds showed promising results against various pathogenic strains, suggesting their potential in developing new pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

  • Wang, Gao, Xu, and Zheng (2017) synthesized a compound for potential use in imaging of LRRK2 enzyme in Parkinson's disease, illustrating the diverse applications of these chemicals in medical research and diagnostic applications (Wang, Gao, Xu, & Zheng, 2017).

properties

IUPAC Name

(3,4-dichlorophenyl)-[2-(methylamino)-1,3-thiazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2OS/c1-14-11-15-5-9(17-11)10(16)6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMMGQRRJYYUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(S1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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